molecular formula C22H30N4O4 B1191671 RJR-2403 hemioxalate

RJR-2403 hemioxalate

Katalognummer B1191671
Molekulargewicht: 414.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RJR-2403 hemioxalate(Metanicotine;  Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM);  > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).  in vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine. in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration.

Wissenschaftliche Forschungsanwendungen

1. CNS Selectivity and Cognitive Enhancement

RJR-2403 has been identified as a CNS-selective nicotinic agonist with significant potential for cognitive enhancement. Studies have shown that RJR-2403 is comparable or superior to nicotine in measures of CNS function. Notably, it significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with chemically induced brain lesions. RJR-2403's selectivity for CNS nicotinic acetylcholine receptor subtypes over peripheral receptors indicates its potential as a therapeutic agent for neurological diseases where cholinergic neurotransmission is compromised (Lippiello et al., 1996).

2. Selectivity for α4β2 Receptor Subtype

Research focusing on human nicotinic acetylcholine receptor subtypes has demonstrated that RJR-2403 is a potent and relatively selective activator of human α4β2 receptors. This specificity is evident from comparative studies with other agonists like ACh and nicotine, showcasing RJR-2403's partial agonist nature for various receptor subtypes. Its unique interaction with these receptors underlines its potential role in understanding the pharmacology of nicotinic cholinergic systems (Papke et al., 2000).

3. Neuroprotective and Anti-inflammatory Effects

RJR-2403 has been observed to exhibit neuroprotective and anti-inflammatory effects in various models. For instance, in models of intracerebral hemorrhage, RJR-2403's agonism at specific nicotinic acetylcholine receptor subtypes has been linked to the preservation of tissue integrity and neuronal survival. This suggests its potential therapeutic role in conditions associated with neurological damage and inflammation (Hijioka et al., 2012).

4. Effects on Neurotransmitter Release

Studies have also revealed RJR-2403's impact on neurotransmitter release in the brain. It has been shown to significantly increase extracellular levels of acetylcholine, norepinephrine, dopamine, and serotonin in rat brains. These findings underscore its potential influence on neurotransmission and its relevance in conditions involving altered neurotransmitter dynamics (Summers et al., 1996).

Eigenschaften

Molekularformel

C22H30N4O4

Molekulargewicht

414.5

SMILES

CNCC/C([H])=C([H])/C1=CN=CC=C1.CNCC/C([H])=C([H])/C2=CN=CC=C2.OC(C(O)=O)=O

Synonyme

(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RJR-2403 hemioxalate
Reactant of Route 2
Reactant of Route 2
RJR-2403 hemioxalate
Reactant of Route 3
Reactant of Route 3
RJR-2403 hemioxalate
Reactant of Route 4
Reactant of Route 4
RJR-2403 hemioxalate
Reactant of Route 5
RJR-2403 hemioxalate
Reactant of Route 6
RJR-2403 hemioxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.